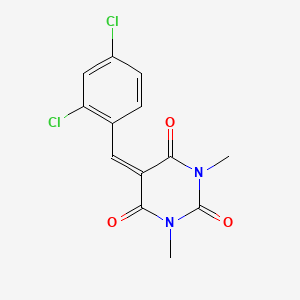![molecular formula C30H31NO4 B3838904 2-[bis(4-butylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B3838904.png)
2-[bis(4-butylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione
Vue d'ensemble
Description
2-[bis(4-butylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione, commonly known as NBMI, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBMI is a chelator that can bind to heavy metals and other toxic substances in the body, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
NBMI works by forming stable complexes with heavy metals and other toxic substances, thereby reducing their toxicity and facilitating their elimination from the body. It can also scavenge free radicals and protect cells from oxidative damage, which is a common feature of many diseases.
Biochemical and Physiological Effects:
NBMI has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It can also modulate the immune system and enhance the body's natural defense mechanisms against various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBMI is its high affinity for binding to heavy metals and other toxic substances, making it a powerful tool for the treatment of heavy metal poisoning and related diseases. However, its use in lab experiments may be limited by its potential toxicity at high doses and the need for further studies to establish its safety and efficacy.
Orientations Futures
There are several potential future directions for NBMI research, including its use in combination with other drugs for the treatment of various diseases, its application in nanomedicine and drug delivery, and its use in environmental remediation and pollution control. Further studies are also needed to explore its potential side effects and long-term safety profile.
Applications De Recherche Scientifique
NBMI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and heavy metal poisoning. It has been shown to have a high affinity for binding to toxic substances, such as mercury, lead, and cadmium, and can effectively remove them from the body.
Propriétés
IUPAC Name |
2-[bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO4/c1-3-5-9-21-13-17-23(18-14-21)27(24-19-15-22(16-20-24)10-6-4-2)30(31(34)35)28(32)25-11-7-8-12-26(25)29(30)33/h7-8,11-20,27H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQVWMCHLSEURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CCCC)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B3838823.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838824.png)

![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3838849.png)
![4-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B3838865.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide](/img/structure/B3838870.png)
![7-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)quinolin-2-ol](/img/structure/B3838875.png)
![3-butoxy-7H-benzo[de]anthracen-7-one](/img/structure/B3838878.png)

![3,4,5-tris[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B3838898.png)

![N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3838906.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B3838916.png)